6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one
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Overview
Description
6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . This compound features a piperidinone ring substituted with a pyrazolyl group, making it a member of the piperidine derivatives, which are significant in the pharmaceutical industry due to their biological activities .
Preparation Methods
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one involves several steps, typically starting with the formation of the pyrazole ring followed by its attachment to the piperidinone structure. Common synthetic routes include:
Cyclization Reactions: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Substitution Reactions: The pyrazole ring is then attached to the piperidinone via substitution reactions, often using halogenated intermediates.
Industrial production methods may involve optimized versions of these synthetic routes to ensure high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group in the piperidinone ring to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other bioactive piperidine derivatives.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidinone ring may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one can be compared with other piperidine derivatives such as:
Piperidine: A simple six-membered ring with one nitrogen atom.
Piperidinone: A piperidine ring with a carbonyl group.
Pyrazolyl-piperidines: Compounds with both pyrazole and piperidine rings.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-6-10(7(2)13-12-6)8-4-3-5-9(14)11-8/h8H,3-5H2,1-2H3,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYFQDYHMOONMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2CCCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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